Cas no 795310-52-0 (4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine)

4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine
- 4-(3,5-dimethyl-1,2,4-triazol-4-yl)piperidine
- DTXSID20660443
- CS-0366296
- FT-0714316
- 4-(3,5-Dimethyl-[1,2,4]triazol-4-yl)piperidine
- SCHEMBL714646
- AS-67949
- Piperidine, 4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-
- C91606
- VGB31052
- AKOS015842676
- 795310-52-0
- 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine, AldrichCPR
- XBPPPXAGUDHXJQ-UHFFFAOYSA-N
- SB41326
-
- MDL: MFCD08061013
- Inchi: InChI=1S/C9H16N4/c1-7-11-12-8(2)13(7)9-3-5-10-6-4-9/h9-10H,3-6H2,1-2H3
- InChI Key: XBPPPXAGUDHXJQ-UHFFFAOYSA-N
- SMILES: CC1=NN=C(C)N1C2CCNCC2
Computed Properties
- Exact Mass: 180.13700
- Monoisotopic Mass: 180.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
- Topological Polar Surface Area: 42.7A^2
Experimental Properties
- Color/Form: powder
- Density: 1.072
- Boiling Point: 300.939°C at 760 mmHg
- Flash Point: 135.804°C
- Refractive Index: 1.573
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 42.74000
- LogP: 1.14820
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine Security Information
- Hazardous Material transportation number:UN1325
- PackingGroup:III
- HazardClass:4.1
- Safety Term:4.1
- Packing Group:III
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D476183-50mg |
4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)piperidine |
795310-52-0 | 50mg |
$ 115.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D492867-1g |
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine |
795310-52-0 | 95% | 1g |
$980 | 2024-05-24 | |
TRC | D476183-10mg |
4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)piperidine |
795310-52-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D476183-100mg |
4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)piperidine |
795310-52-0 | 100mg |
$ 160.00 | 2022-06-05 | ||
Chemenu | CM126097-1g |
4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)piperidine |
795310-52-0 | 97% | 1g |
$282 | 2021-08-05 | |
Alichem | A129006300-1g |
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine |
795310-52-0 | 97% | 1g |
$239.12 | 2023-09-01 | |
eNovation Chemicals LLC | D492867-1g |
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine |
795310-52-0 | 95% | 1g |
$980 | 2025-02-24 | |
Chemenu | CM126097-1g |
4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)piperidine |
795310-52-0 | 97% | 1g |
$274 | 2024-07-23 | |
eNovation Chemicals LLC | D492867-1g |
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine |
795310-52-0 | 95% | 1g |
$980 | 2025-03-01 |
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine Related Literature
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Additional information on 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine
Professional Introduction to 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine (CAS No. 795310-52-0)
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 795310-52-0, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a piperidine ring linked to a 3,5-dimethyl-4H-1,2,4-triazole moiety, which endows it with distinct chemical and biological characteristics that make it a valuable candidate for further research and exploration.
The piperidine moiety is a six-membered heterocyclic amine that is widely present in many bioactive molecules. Its presence in 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine contributes to the compound's ability to interact with biological targets in a specific manner. Piperidine derivatives are known for their role in enhancing pharmacological properties such as solubility, bioavailability, and metabolic stability. The incorporation of the 3,5-dimethyl-4H-1,2,4-triazole group further modulates these properties, making the compound an intriguing subject for medicinal chemists.
Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in the development of new therapeutic agents. The 3,5-dimethyl-4H-1,2,4-triazole moiety is particularly noteworthy due to its ability to act as a scaffold for designing molecules with enhanced binding affinity and selectivity. This triazole group has been extensively studied for its role in various biological processes and its potential as an anti-inflammatory agent. The combination of the piperidine and triazole functionalities in 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine creates a unique chemical entity that may exhibit multiple pharmacological effects.
In the realm of drug discovery, the synthesis and characterization of novel compounds are essential steps toward identifying potential therapeutic candidates. The synthesis of 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed transformations have been instrumental in constructing the complex framework of this compound.
The biological activity of 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine has been extensively evaluated through in vitro and in vivo studies. These studies have revealed promising results regarding its potential as an antagonist or agonist for various biological targets. For instance, preliminary research suggests that this compound may interact with receptors involved in pain modulation and neuroprotection. The dual functionality of the piperidine and triazole moieties allows for selective binding to specific protein targets, which could lead to the development of drugs with improved efficacy and reduced side effects.
The pharmacokinetic properties of 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine are also of great interest. Studies have demonstrated that this compound exhibits favorable solubility and metabolic stability in vitro. These characteristics are crucial for ensuring that the drug reaches its target site at effective concentrations while minimizing rapid degradation by metabolic enzymes. Further investigations into its pharmacokinetic profile will provide valuable insights into its potential clinical applications.
The role of computational chemistry in understanding the behavior of complex molecules cannot be overstated. Molecular modeling techniques have been employed to predict the binding interactions between 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine and its biological targets. These simulations have helped researchers identify key binding residues and optimize lead structures for improved potency. By leveraging computational tools alongside experimental data, scientists can accelerate the drug discovery process significantly.
The future prospects for 4-(3,5-Dimethyl-piperazine) are exciting given its unique structural features and promising biological activity。 Further research is needed to fully elucidate its mechanism of action and explore its potential in treating various diseases。 Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in advancing this compound from laboratory research to clinical trials。
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